Cligosiban - 900510-03-4

Cligosiban

Catalog Number: EVT-279326
CAS Number: 900510-03-4
Molecular Formula: C19H19ClFN5O3
Molecular Weight: 419.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cligosiban (PF-3274167) is a potent, selective, and orally bioavailable antagonist of the oxytocin receptor (OTR) [, ]. It is classified as a peptide mimetic, designed to mimic the structure and function of the endogenous oxytocin peptide hormone, but with antagonistic properties [, ]. Cligosiban's role in scientific research primarily revolves around its use as a pharmacological tool to investigate the physiological and pathological roles of the oxytocin system.

Atosiban

  • Compound Description: Atosiban is a competitive antagonist of the oxytocin receptor. It is used clinically to suppress premature labor. [, , , ]

[β-Mercapto-β,β-cyclopentamethylenepropionyl1, O-Me-Tyr2, Orn8]-Oxytocin (ßMßßC)

  • Compound Description: ßMßßC is a selective oxytocin receptor antagonist. [, ]

PF-3274167

  • Compound Description: PF-3274167 is a potent and selective non-peptidic antagonist of the oxytocin receptor. [, ]
  • Relevance: PF-3274167 shares its high affinity for the oxytocin receptor with cligosiban. This compound was used as a base for developing environment-sensitive fluorescent probes to study the local lipid environment of the oxytocin receptor. [] This research highlights the ongoing interest in developing tools and therapeutics targeting the oxytocin receptor, for which cligosiban shows promise.

Noradrenaline

  • Compound Description: Noradrenaline is a neurotransmitter that plays a crucial role in the sympathetic nervous system, including the regulation of smooth muscle contraction. []
  • Relevance: While not structurally related to cligosiban, noradrenaline is relevant because it also induces contractions in the epididymis, similar to oxytocin. [] This study highlighted the distinct roles of oxytocin and noradrenaline in ejaculatory physiology, with cligosiban selectively inhibiting oxytocin's effects. This finding suggests that cligosiban could be used to treat ejaculatory disorders without interfering with noradrenergic signaling.

Oxytocin

  • Compound Description: Oxytocin is a neuropeptide hormone that plays a role in social bonding, reproduction, and smooth muscle contraction. [, , , , , , , , ]
  • Relevance: Oxytocin is the endogenous ligand for the oxytocin receptor, which cligosiban antagonizes. Many studies cited used oxytocin to stimulate contractions in various tissues (prostate, bladder, epididymis) and then investigated the ability of cligosiban to inhibit these contractions. [, , , ] This research established the antagonistic relationship between cligosiban and oxytocin, highlighting cligosiban's potential for treating conditions where blocking oxytocin signaling is beneficial.

Tamsulosin

  • Compound Description: Tamsulosin is an α1-adrenoreceptor antagonist used to treat benign prostatic hyperplasia by relaxing smooth muscle in the prostate and bladder neck. [, ]
  • Relevance: While not structurally related to cligosiban, tamsulosin serves as a relevant comparator due to its use in treating benign prostatic hyperplasia. [] Unlike tamsulosin, which targets α1-adrenoreceptors, cligosiban specifically blocks oxytocin receptors. This distinction suggests that cligosiban might offer a novel therapeutic approach for managing benign prostatic hyperplasia with potentially fewer side effects compared to existing α1-adrenoreceptor blockers. []
Classification and Source

Cligosiban is classified as a nonpeptide oxytocin receptor antagonist. It is derived from synthetic methodologies aimed at developing compounds that can selectively inhibit the actions of oxytocin, a hormone involved in various physiological processes including social bonding and reproductive functions. The compound's chemical identity is represented by the molecular formula C19H19ClFN5O3C_{19}H_{19}ClFN_{5}O_{3} and a molecular weight of approximately 419.837 g/mol .

Synthesis Analysis

The synthesis of Cligosiban involves multiple steps, typically starting with the preparation of a mother liquor using dimethyl sulfoxide (DMSO). The initial concentration for this mother liquor is maintained at 40 mg/mL. The synthesis process is characterized by several key reactions, including oxidation, reduction, and substitution reactions .

Key Synthetic Steps

  1. Formation of Intermediate Compounds: Various intermediates are synthesized through established organic reactions, which are then further modified to yield Cligosiban.
  2. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for biological testing.
  3. Characterization: Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of Cligosiban.
Chemical Reactions Analysis

Cligosiban participates in various chemical reactions typical of small organic molecules:

  • Oxidation: Can occur under certain conditions where electron transfer leads to changes in oxidation states.
  • Reduction: Involves the gain of electrons or hydrogen atoms.
  • Substitution Reactions: Essential for modifying functional groups within the molecule.

These reactions often utilize DMSO as a solvent due to its ability to dissolve a wide range of compounds and facilitate reaction conditions .

Mechanism of Action

The mechanism of action for Cligosiban primarily revolves around its antagonistic effects on oxytocin receptors. By binding to these receptors, Cligosiban effectively blocks the action of oxytocin, which plays a crucial role in various physiological responses such as ejaculation and uterine contractions.

Key Mechanistic Insights

  • Binding Affinity: Cligosiban has a base dissociation constant (Ki) of 5.7 nmol/L against human uterine smooth muscle cell oxytocin receptors .
  • Physiological Effects: In preclinical studies, it has been shown to reduce the frequency of spontaneous bladder contractions and modulate ejaculatory responses by affecting neural circuitry associated with these functions .
Physical and Chemical Properties Analysis

Cligosiban exhibits several notable physical and chemical properties:

  • Molecular Weight: 419.837 g/mol
  • Solubility: Highly soluble in organic solvents like DMSO.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to extreme pH levels or light exposure.

These properties are critical for its application in both laboratory research and potential clinical settings .

Applications

Cligosiban has significant implications across various scientific fields:

  • Pharmacological Research: Investigated for its potential role in treating sexual dysfunctions such as premature ejaculation by antagonizing central oxytocin receptors.
  • Neuroscience: Used to explore the effects of oxytocin on social behaviors and emotional responses through its action on specific neural pathways.
  • Clinical Trials: Although some trials have been discontinued, initial studies indicated promising results for treating urinary incontinence and other related disorders .
Pharmacological Characterization of Cligosiban

Oxytocin Receptor Antagonism: Selectivity and Potency

Cligosiban (PF-3274167, IX-01) is a potent, selective non-peptide oxytocin receptor (OTR) antagonist with a dissociation constant (KB) of 5.7 nM against native human uterine smooth muscle cell OTRs. It demonstrates consistent antagonistic potency across recombinant human OTRs (IC50 = 9.5 nM) and rat neuronal OTRs, confirming cross-species relevance [1] [9]. Crucially, cligosiban exhibits >100-fold selectivity over human vasopressin receptors (V1A, V1B, V2), with Ki values exceeding 1,120 nM [1] [4]. This specificity minimizes off-target effects on blood pressure or fluid balance regulated by vasopressin pathways.

Functional assays reveal cligosiban’s efficacy in inhibiting oxytocin-induced physiological responses:

  • Human Prostate Tissue: Antagonizes OT-induced contractions (0.5 µM) with >90% inhibition (p < 0.0001), reducing tissue motility amplitude and frequency [2] [8].
  • Rodent Ejaculation Models: At 0.9 mg/kg IV, suppresses bulbospongiosus muscle burst patterns and expulsion-phase contractions (p < 0.01), directly linking OTR blockade to delayed ejaculation [1] [4].
  • Table 1: Receptor Selectivity Profile of Cligosiban
    Receptor TypeAssay SystemAffinity (Ki or KB)Selectivity vs. OTR
    Oxytocin Receptor (OTR)Human uterine smooth muscle cells5.7 nM KBReference
    Vasopressin V1ARecombinant human>1,120 nM Ki>196-fold
    Vasopressin V1BRecombinant human>1,120 nM Ki>196-fold
    Vasopressin V2Recombinant human>1,120 nM Ki>196-fold

Central Nervous System Penetration Dynamics

Cligosiban’s efficacy relies on its ability to cross the blood-brain barrier (BBB) and access central OTRs involved in ejaculatory control. Pharmacokinetic studies in rats show a cerebrospinal fluid (CSF)-to-unbound plasma concentration ratio of ~0.4 after intravenous infusion, confirming significant CNS penetration [1] [10]. In humans, CSF sampling following a single 800 mg oral dose reveals cligosiban concentrations at 40% of unbound plasma levels, with Tmax in CSF occurring within 2–4 hours [10]. This distribution enables engagement with supraspinal and spinal ejaculation generators:

  • Nucleus Tractus Solitarius (NTS) Model: Modulates OT-mediated neuronal firing in rat brainstem (0.9 mg/kg IV), confirming target engagement in CNS regions governing sexual reflexes [1] [4].
  • Failure of Peripherally Restricted Analogs: Contrasts with non-brain-penetrant OTR antagonists (e.g., epelsiban), which lack systemic efficacy despite in vitro potency [4] [6].

The compound’s physicochemical properties (LogD = 2.8; molecular weight = 419.8 g/mol) facilitate BBB transit via passive diffusion, while avoiding P-glycoprotein efflux mechanisms [9] [10].

  • Table 2: CNS Penetration Metrics of Cligosiban
    SpeciesDose/RouteCSF:Plasma RatioKey CNS Pharmacodynamic Evidence
    Rat0.9 mg/kg IV~0.4Inhibition of OT-mediated neuronal firing in NTS
    Human800 mg oral0.4 (unbound)CSF concentrations correlate with plasma Tmax
    Human1,600 mg caplet (fasted)Not measuredPredicted CSF Cmax >100 nM (OTR IC50)

Comparative Pharmacokinetics in Preclinical Models

Cligosiban exhibits dose-proportional pharmacokinetics at lower doses (0.3–10 mg) in humans, transitioning to saturable absorption above 30 mg. Key interspecies comparisons include:

  • Absorption & Bioavailability: Rapid oral absorption (Tmax = 1–2 hours fasted; 3–6 hours fed) in humans. Relative bioavailability increases 87% with 1,600 mg caplets vs. aqueous dispersion due to enhanced solubility [7] [10]. Food elevates AUC0–∞ by 33–49% and Cmax by 75–149% across formulations.
  • Half-Life & Exposure: Terminal half-life is ~12 hours in humans, supporting once-daily or on-demand dosing. Steady state is achieved by day 3 with multiple dosing. Rodents show higher clearance rates, necessitating higher mg/kg doses for equivalent exposure [3] [10].
  • Distribution: Semen concentrations are negligible (<0.0003% of dose), minimizing local reproductive toxicity risks [5].
  • Table 3: Comparative Pharmacokinetic Parameters
    ParameterRodent (IV)Human (Oral)Notes
    Tmax0.5 hr (bolus)1–2 hr (fasted); 3–6 hr (fed)Food delays absorption
    t1/2~1.5 hr~12 hrSupports QD or PRN dosing in humans
    AUC0–∞ Dose ProportionalityLinear (0.3–10 mg)Saturation >30 mgCaplet formulation improves exposure
    CNS Penetration (CSF:Plasma)0.40.4 (unbound)Consistent across species

Properties

CAS Number

900510-03-4

Product Name

Cligosiban

IUPAC Name

5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine

Molecular Formula

C19H19ClFN5O3

Molecular Weight

419.8 g/mol

InChI

InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3

InChI Key

HNIFCPBQMKPRCX-UHFFFAOYSA-N

SMILES

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

5-(3-(3-(2-Chloro-4-fluorophenoxy)-1-azetidinyl)-5-(methoxymethyl)-4H-1,2,4-triazol-4-yl)-2-methoxypyridine
cligosiban
Pyridine, 5-(3-(3-(2-chloro-4-fluorophenoxy)-1-azetidinyl)-5-(methoxymethyl)-4H-1,2,4-triazol-4-yl)-2-methoxy-

Canonical SMILES

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.